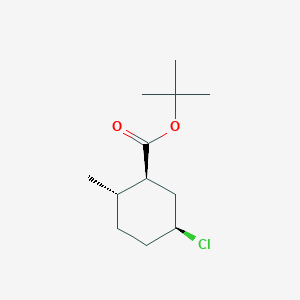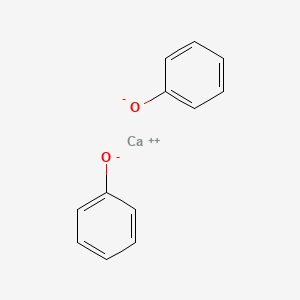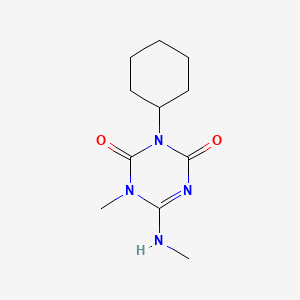
6-Phenylhexa-3,5-dien-2-one
Übersicht
Beschreibung
“6-Phenylhexa-3,5-dien-2-one” is a compound with the molecular formula C12H12O . It has a molecular weight of 172.23 . This compound is a minor kavalactone originally found in Piper methysticum (kava plant) .
Synthesis Analysis
The synthesis of “6-Phenylhexa-3,5-dien-2-one” can be achieved through a Claisen–Schmidt condensation reaction . This involves the reaction of cinnamaldehyde with other reagents .
Molecular Structure Analysis
The IUPAC name for this compound is (3E,5E)-6-phenyl-3,5-hexadien-2-one . The InChI code is 1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ . The compound contains a total of 25 bonds, including 13 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ketone .
Chemical Reactions Analysis
The compound exhibits certain chemical reactions, as indicated by its NMR spectroscopy data . For instance, its 1H NMR (400 MHz, CDCl3) shows δ 7.68 (d, J = 17.6 Hz, 1H), 7.53 (m, 5H), 7.41-7.34 (m, 3H), 6.95 (t, J = 15.8 Hz, 5H), 6.63 (dd, J = 14.2 Hz and 7.0 Hz, 1H), 3.85 (s, 3 H) .
Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 317.1±21.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.8±3.0 kJ/mol . The flash point is 117.8±21.3 °C . The index of refraction is 1.572 . The molar refractivity is 56.1±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
6-Phenylhexa-3,5-dien-2-one is used in the synthesis of novel trienone curcumin analogues . These analogues are prepared based on Claisen–Schmidt condensations of cinnamaldehyde, arylaldehyde, and acetone .
Biological Activity Research
This compound shares some structural features with kavalactones, which are a class of lactone compounds found in the kava shrub. Researchers might explore its potential for biological activity, including its effects on the nervous system.
Antitumor Activities
Trienone curcumin analogues derived from 6-Phenylhexa-3,5-dien-2-one have shown moderate antitumor activity . The antitumor activities of these compounds were evaluated by the CCK-8 assay against the human cancer cell line A549 in vitro .
Molecular Docking Studies
Molecular docking of compounds derived from 6-Phenylhexa-3,5-dien-2-one and IKKβ protein are performed in CDOCKER of Discovery Studio 4.5 . This helps in understanding the interaction of these compounds with the cancer factor-human kinase-β enzyme IKKβ .
Crystal Structure Analysis
The crystal structure of the compounds derived from 6-Phenylhexa-3,5-dien-2-one is determined by single crystal X-ray diffraction . This helps in understanding the molecular structure and arrangement of these compounds .
Component of Kava Kava Extract
6-Phenylhexa-3,5-dien-2-one is a minor component of kava kava extract . Kava kava is a plant native to the South Pacific, and its roots are used to produce a drink with sedative and anesthetic properties .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that the compound has a strong aroma, primarily due to its aromatic ring structure . .
Biochemical Pathways
It is known that the compound is a minor component of kava kava extract , suggesting it may be involved in the pathways influenced by this plant
Action Environment
It is known that the compound is volatile in a closed environment and should be stored in a cool, dry environment away from sources of ignition and oxidizing agents .
Eigenschaften
IUPAC Name |
(3E,5E)-6-phenylhexa-3,5-dien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-10H,1H3/b7-5+,10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNUCJKOERXADE-YLNKAEQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
4173-44-8 | |
| Record name | 6-Phenylhexa-3,5-dien-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004173448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-phenylhexa-3,5-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C | |
| Record name | Cinnamylideneacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

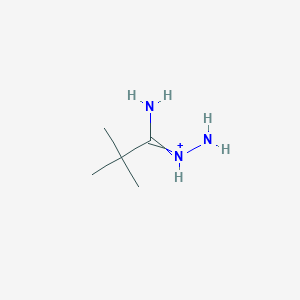


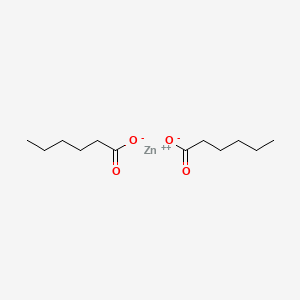


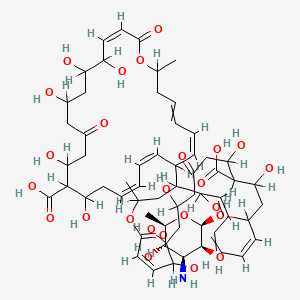
![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)
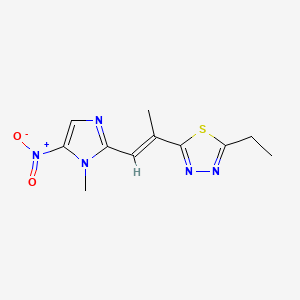
![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)
